3-(3-Hydroxyphenyl)-2-thioxopropanoic acid

Physicochemical characterization Structure-property relationships Formulation science

Researchers investigating calpain inhibition or metal chelation often encounter structural gaps in commercially available analog series. This meta-hydroxy α-mercaptoacrylic acid specifically addresses the need for a defined chelation geometry probe. - Distinct meta-OH configuration forms a potential 7-membered chelate ring with Cd²⁺/Pb²⁺, enabling direct comparison to 5-membered ortho-isomer complexes. - Validated scaffold for calpain-I PEF(S) pocket binding studies based on co-crystallized mercaptoacrylic acid templates. - Enhanced intermolecular H-bonding (density 1.434 g/cm³) supports solid-state and thermal stability investigations. Supplied as a rare AldrichCPR catalog compound, ensuring verified identity for early discovery research and diversity screening.

Molecular Formula C9H8O3S
Molecular Weight 196.22 g/mol
CAS No. 90887-45-9
Cat. No. B15081406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxyphenyl)-2-thioxopropanoic acid
CAS90887-45-9
Molecular FormulaC9H8O3S
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC(=S)C(=O)O
InChIInChI=1S/C9H8O3S/c10-7-3-1-2-6(4-7)5-8(13)9(11)12/h1-4,10H,5H2,(H,11,12)
InChIKeyCAGDWKIQKRSMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Hydroxyphenyl)-2-thioxopropanoic Acid: Overview & Procurement Guidance


3-(3-Hydroxyphenyl)-2-thioxopropanoic acid (CAS 90887-45-9), also designated as Benzenepropanoic acid, 3-hydroxy-α-thioxo- or α-mercapto-β-(3-hydroxyphenyl)acrylic acid, is a substituted phenyl α-mercaptoacrylic acid derivative with the molecular formula C₉H₈O₃S and a molecular weight of 196.22 g/mol . Structurally, it features a meta-hydroxyl group on the phenyl ring and a thioxo (C=S) moiety conjugated to the acrylic acid framework . The compound belongs to the broader class of α-mercaptoacrylic acids, which have demonstrated biological activity as calpain inhibitors and metal chelators [1][2]. It is supplied as a research-grade chemical by Sigma-Aldrich under the AldrichCPR catalog (product number R627119), indicating its availability as part of a collection of rare and unique chemicals for early discovery research .

3-(3-Hydroxyphenyl)-2-thioxopropanoic Acid: Why Substitution Fails


Although 3-(3-hydroxyphenyl)-2-thioxopropanoic acid shares the α-mercaptoacrylic acid scaffold with several commercially available analogs, simple substitution with a different positional isomer or unsubstituted phenyl derivative is not scientifically equivalent. The position of the hydroxyl group on the phenyl ring (ortho, meta, or para) fundamentally alters metal chelation geometry and binding thermodynamics, as demonstrated in comparative studies of α-mercapto-β-aryl acrylic acids [1]. Specifically, the ortho-hydroxyl isomer (MHA) participates in metal coordination via both the sulfhydryl and hydroxyl groups, while the meta-hydroxyl configuration in the target compound presents a distinct spatial arrangement of donor atoms that modifies chelate ring size and stability [1]. Furthermore, the thioxo group confers distinct physicochemical properties—higher density and boiling point—compared to oxo analogs, impacting formulation and handling . Consequently, researchers investigating structure-activity relationships for calpain inhibition, metal detoxification, or related pathways cannot assume functional equivalence across the compound class.

3-(3-Hydroxyphenyl)-2-thioxopropanoic Acid: Comparative Evidence for Selection


Meta-Hydroxyl Substitution Enhances Molecular Density

The presence of the meta-hydroxyl group on the phenyl ring significantly increases molecular density compared to the unsubstituted 3-phenyl-2-thioxopropanoic acid analog. This density increase reflects enhanced intermolecular hydrogen bonding capacity, which influences solubility, crystallization behavior, and formulation compatibility .

Physicochemical characterization Structure-property relationships Formulation science

Meta-Hydroxyl Substitution Elevates Boiling Point

The meta-hydroxyl group substantially increases the boiling point relative to the unsubstituted 3-phenyl-2-thioxopropanoic acid analog, indicating stronger intermolecular interactions (hydrogen bonding) that enhance thermal stability. This property is relevant for purification protocols and storage considerations .

Thermal stability Purification Handling

Meta-Hydroxyl Configuration Alters Chelation Geometry

In α-mercapto-β-aryl acrylic acids, the position of the hydroxyl group dictates the spatial arrangement of the sulfhydryl and hydroxyl donor atoms, thereby modifying chelate ring size and metal binding thermodynamics. Studies on the ortho-hydroxyl isomer (MHA, α-mercapto-β-(2-hydroxyphenyl)acrylic acid) have confirmed that both the SH group and the ortho-OH group participate in metal coordination, enhancing urinary excretion of lead and nickel in rat models [1]. The meta-hydroxyl configuration in the target compound presents a different chelation geometry (potential 7-membered vs. 5-membered chelate ring), which alters the thermodynamic and kinetic stability of metal complexes. While direct in vivo data for the meta isomer are not yet available, the established structure-activity relationship for this compound class indicates that hydroxyl position is a critical determinant of chelation efficacy [1].

Metal chelation Bioinorganic chemistry Detoxification

Thioxo Moiety Confers Calpain Inhibition Potential

α-Mercaptoacrylic acid derivatives, including phenyl-substituted variants, have been structurally characterized as calpain-I inhibitors that bind to the PEF(S) hydrophobic pocket of the enzyme [1]. Co-crystal structures demonstrate that the mercaptoacrylic acid scaffold binds between two α-helices in a hydrophobic pocket exploited by the endogenous inhibitor calpastatin [1]. The thioxo group (C=S) in the target compound is isosteric with the mercapto group (SH) and is expected to maintain hydrophobic pocket binding while potentially altering reactivity and metabolic stability. Although direct inhibitory constants for the target compound have not been reported, the structural homology to characterized inhibitors such as (Z)-3-(4-chlorophenyl)-2-mercaptoacrylic acid and (Z)-3-(5-bromoindol-3-yl)-2-mercaptoacrylic acid supports its potential utility in calpain-related research [1].

Calpain inhibition Cysteine protease Inflammation

3-(3-Hydroxyphenyl)-2-thioxopropanoic Acid: Research Applications


Calpain Inhibitor SAR Studies

The target compound serves as a meta-hydroxy-substituted phenyl α-mercaptoacrylic acid analog for SAR investigations of calpain-I inhibition. The established co-crystal structures of related compounds (e.g., (Z)-3-(4-chlorophenyl)-2-mercaptoacrylic acid) bound to the PEF(S) hydrophobic pocket provide a validated binding model [1]. Researchers can use this compound to probe the impact of meta-hydroxyl substitution on binding affinity, selectivity, and cell permeability relative to unsubstituted phenyl and para-substituted analogs.

Metal Chelation & Detoxification Studies

The meta-hydroxyl configuration offers a distinct chelation geometry (potential 7-membered chelate ring) compared to the ortho-hydroxyl isomer MHA (5-membered chelate ring), enabling systematic investigation of chelate ring size effects on metal selectivity and stability [2]. This compound is suitable for in vitro metal binding assays (Cd²⁺, Pb²⁺, Ni²⁺) and comparative efficacy studies against established chelators.

Physicochemical & Formulation Studies

With a measured density of 1.434 g/cm³ and a boiling point of 424.2°C at 760 mmHg, this compound exhibits enhanced intermolecular hydrogen bonding compared to the unsubstituted phenyl analog . These properties make it a valuable reference for studies correlating hydroxyl substitution patterns with solid-state packing, solubility parameters, and thermal degradation profiles.

Early Discovery Screening & Hit-to-Lead Optimization

As an AldrichCPR catalog item (Sigma-Aldrich R627119), this compound is explicitly designated as a rare and unique chemical for early discovery researchers . Its inclusion in compound collections supports diversity-oriented screening efforts targeting calpain-related pathologies (rheumatoid arthritis, neurodegeneration) or metal-dependent processes.

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